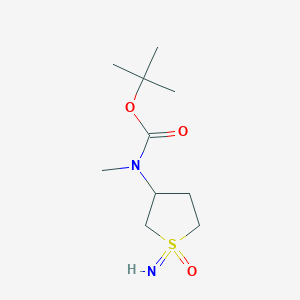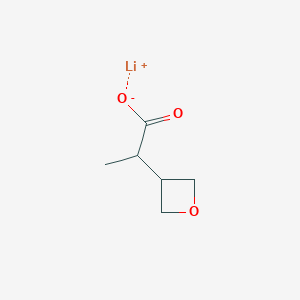
N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as ABT-594 and has been studied for its analgesic properties.
Wirkmechanismus
ABT-594 acts as an agonist of the α4β2 nicotinic acetylcholine receptor, which is located in the central nervous system. Activation of this receptor leads to the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in pain perception, and their release leads to a reduction in pain sensation.
Biochemical and Physiological Effects:
ABT-594 has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to have a low potential for abuse and addiction, which makes it an attractive candidate for the treatment of chronic pain. However, it has also been shown to have some side effects, including nausea and vomiting.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ABT-594 is its potent analgesic effects, which make it a useful tool for studying pain perception in animal models. However, its side effects, including nausea and vomiting, can make it difficult to use in certain experiments. Additionally, its high cost and limited availability can also be a limitation for some researchers.
Zukünftige Richtungen
There are several future directions for research on N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide. One direction is to further study its analgesic properties and potential application in the treatment of chronic pain. Another direction is to study its potential application in the treatment of nicotine addiction. Additionally, further research is needed to better understand its mechanism of action and potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for ABT-594.
Synthesemethoden
The synthesis of N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide involves a series of chemical reactions. The starting material is 3-fluoro-4-methoxybenzaldehyde, which undergoes a Knoevenagel reaction with cyanothioacetamide to form the corresponding α,β-unsaturated ketone. This ketone is then reduced with sodium borohydride to form the corresponding alcohol. The alcohol is then reacted with 4-bromobutanoyl chloride to form the final product, N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide has been studied for its analgesic properties. It acts as a potent agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in pain perception. ABT-594 has been shown to be effective in various animal models of pain, including thermal, mechanical, and chemical pain. It has also been studied for its potential application in the treatment of nicotine addiction, as it acts as a partial agonist of the α3β4 nicotinic acetylcholine receptor.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2S/c1-21-14-6-5-12(9-13(14)17)3-2-4-15(20)19-16(10-18)7-8-22-11-16/h5-6,9H,2-4,7-8,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDFRTCZBNWOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCC(=O)NC2(CCSC2)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-4-(3-fluoro-4-methoxyphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)






![N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2737852.png)
![7-ethyl-8-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737854.png)

![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)


